molecular formula C16H16F3NO3S B2530055 N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-4-(trifluoromethoxy)benzamide CAS No. 1797182-68-3

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2530055
CAS No.: 1797182-68-3
M. Wt: 359.36
InChI Key: ZSKWJVIVRUWMET-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide is an organic compound that features a benzamide core substituted with a methoxy group, a trifluoromethoxy group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Methanol, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique electronic properties of the thiophene ring make this compound suitable for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It can be used as a probe to study the interactions of thiophene-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the thiophene ring can participate in π-π interactions with aromatic amino acid residues in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide is unique due to the presence of both a trifluoromethoxy group and a thiophene ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3S/c1-10-3-8-14(24-10)13(22-2)9-20-15(21)11-4-6-12(7-5-11)23-16(17,18)19/h3-8,13H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKWJVIVRUWMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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